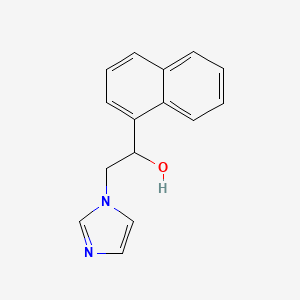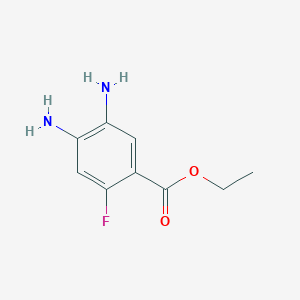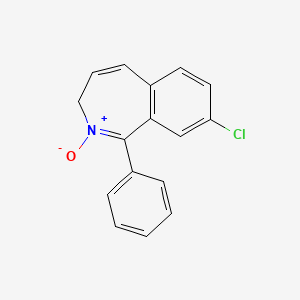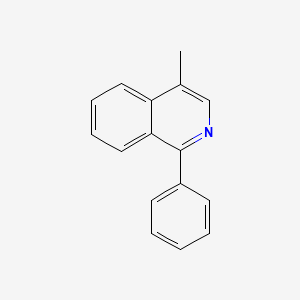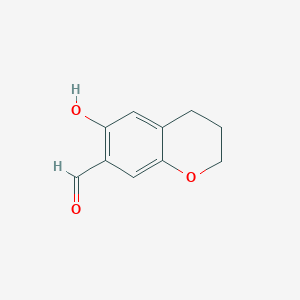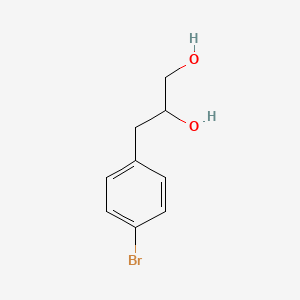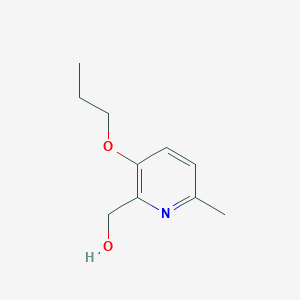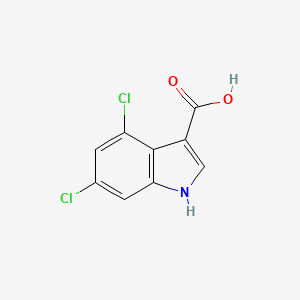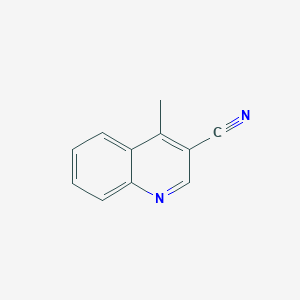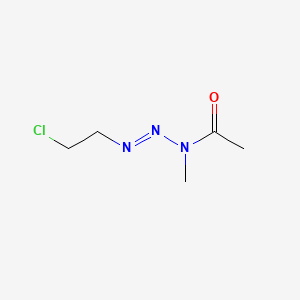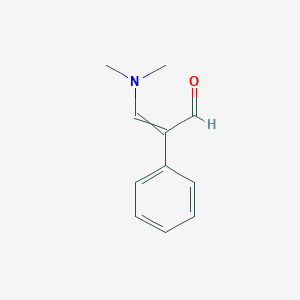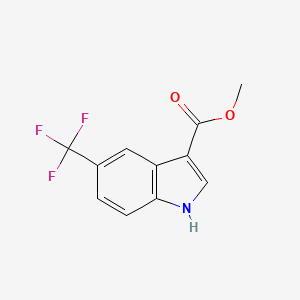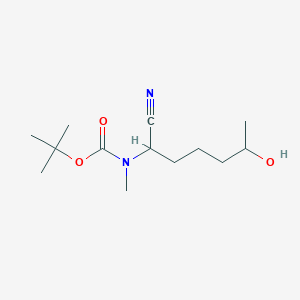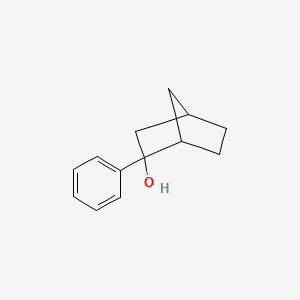
3,3,4-Trimethylpentanol
Overview
Description
3,3,4-Trimethylpentanol is an organic compound with the molecular formula C8H18O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a branched alkyl chain. This compound is known for its unique structural configuration, which includes three methyl groups attached to the pentanol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3,4-Trimethylpentanol can be synthesized through various methods. One common approach involves the hydrogenation of 3,3,4-trimethyl-2-pentanol. This process typically requires a nickel catalyst and is conducted under high pressure (100-120 atm) and elevated temperatures (280-290°C) .
Industrial Production Methods: In industrial settings, the production of 3,3,4-trimethyl-1-pentanol often involves the catalytic hydrogenation of its precursor compounds. The process is optimized to ensure high yield and purity, utilizing advanced catalytic systems and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions: 3,3,4-Trimethylpentanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a nickel catalyst is often used.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed:
Oxidation: Formation of 3,3,4-trimethyl-1-pentanone.
Reduction: Formation of 3,3,4-trimethylpentane.
Substitution: Formation of 3,3,4-trimethyl-1-chloropentane.
Scientific Research Applications
3,3,4-Trimethylpentanol has several applications in scientific research:
Chemistry: It is used as a solvent and a reagent in organic synthesis.
Biology: It serves as a model compound for studying the metabolism of branched-chain alcohols.
Medicine: Research explores its potential use in drug formulation and delivery systems.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3,3,4-trimethyl-1-pentanol involves its interaction with various molecular targets. In biological systems, it can be metabolized by enzymes such as alcohol dehydrogenase, leading to the formation of corresponding aldehydes and acids. These metabolites can further participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
- 2,2,3-Trimethyl-1-pentanol
- 2,3,4-Trimethyl-1-pentanol
- 3,3,4-Trimethyl-2-pentanol
Comparison: 3,3,4-Trimethylpentanol is unique due to its specific structural arrangement, which affects its physical and chemical properties. Compared to its isomers, it has distinct boiling and melting points, as well as different reactivity patterns. These differences make it suitable for specific applications where other isomers may not be as effective .
Properties
Molecular Formula |
C8H18O |
|---|---|
Molecular Weight |
130.23 g/mol |
IUPAC Name |
3,3,4-trimethylpentan-1-ol |
InChI |
InChI=1S/C8H18O/c1-7(2)8(3,4)5-6-9/h7,9H,5-6H2,1-4H3 |
InChI Key |
OIPMJJVCOSACDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C)CCO |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
